(trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Description

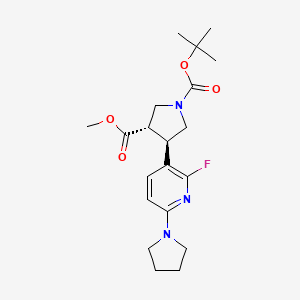

This compound (Catalog No. HB613) is a pyridine-derived molecule with the molecular formula C₂₀H₂₈FN₃O₄ and a molecular weight of 393.45 g/mol . Its structure features a pyrrolidine-1,3-dicarboxylate backbone substituted with a tert-butyl group at position 1 and a methyl ester at position 2. The pyridine ring at position 4 is further modified with a fluorine atom at position 2 and a pyrrolidin-1-yl group at position 6 (Figure 1). Available in 1 g, 5 g, and 25 g quantities, it is priced at $400, $1,600, and $4,800, respectively, consistent with structurally related pyridine derivatives .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O4/c1-20(2,3)28-19(26)24-11-14(15(12-24)18(25)27-4)13-7-8-16(22-17(13)21)23-9-5-6-10-23/h7-8,14-15H,5-6,9-12H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCQZHQUMYNFSA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(N=C(C=C2)N3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(N=C(C=C2)N3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106541 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-27-0 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-1,3-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- Chemical Formula : C₁₈H₂₃FN₂O₄

- CAS Number : 1228666-27-0

- Molecular Weight : 351.39 g/mol

The structure of the compound features a pyrrolidine ring substituted with a tert-butyl group and a fluorinated pyridine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to (trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate often interact with various biological targets, including:

- Receptors : Potential interaction with neurotransmitter receptors, influencing signaling pathways.

- Enzymatic Activity : Inhibition or modulation of enzymes involved in metabolic pathways.

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

- Neuropharmacology : Potential effects on cognitive function and neuroprotection.

- Antidepressant Activity : Similar structures have been associated with modulation of serotonin and norepinephrine levels.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar pyrrolidine derivatives. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cell lines, indicating potential for treating neurodegenerative diseases .

Study 2: Antidepressant-Like Activity

In animal models, compounds with similar structures exhibited antidepressant-like activity through modulation of the serotonergic system. Behavioral tests showed significant improvement in depressive symptoms when administered .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Pharmacological Applications

-

Neurodegenerative Disease Treatment

- Recent studies have indicated that compounds similar to (trans Racemic)-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate may exhibit properties beneficial for treating conditions such as Alzheimer's disease. The compound's ability to stabilize protein structures suggests it could play a role in preventing amyloid aggregation, which is a hallmark of neurodegenerative diseases .

- Kinetic Stabilization of Proteins

Case Studies and Research Findings

Several research studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- A study highlighted its effects on serum retinol binding protein levels in murine models, demonstrating that it could significantly lower these levels while maintaining desirable pharmacokinetic profiles .

- Another investigation focused on its role in modulating retinal lipofuscin bisretinoid production, suggesting that the compound might slow the progression of age-related macular degeneration (AMD) by disrupting toxic accumulation in retinal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of pyridine-pyrrolidine hybrids, with variations in substituents significantly influencing physicochemical and bioactive properties. Key analogs and their differences are summarized in Table 1 .

Table 1 : Comparison of Structural Features and Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine substituent in HB613 (electron-withdrawing) may enhance binding affinity to hydrophobic pockets compared to the chlorine analog (CAS 1228070-72-1) .

- Steric Effects : HB615’s tert-butyldimethylsilyloxy and iodo groups introduce steric bulk, likely reducing membrane permeability compared to HB613 .

Potential Bioactive Implications

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and target binding compared to chlorine .

- Pyrrolidinyl vs. Carbamate : The pyrrolidinyl group in HB613 could enhance solubility and pharmacokinetic profiles relative to HB614’s carbamate .

- Iodo-Substituted HB615 : The iodine atom in HB615 may serve as a heavy atom for crystallography or radioisotope labeling, expanding its utility in mechanistic studies .

Preparation Methods

Pyrrolidine Ring Formation and Stereocontrol

- Asymmetric synthesis of substituted pyrrolidines is well-documented, often utilizing chiral organocatalysts or chiral auxiliaries derived from proline or related amino acids to induce stereoselectivity in ring formation.

- Common methods include 1,3-dipolar cycloadditions involving azomethine ylides or organocatalytic Michael additions followed by cyclization to form the pyrrolidine ring with desired stereochemistry (trans configuration).

- The racemic mixture is typically obtained by non-stereoselective cyclization or by combining enantiomers post-synthesis.

Introduction of Ester Groups

- The tert-butyl ester at position 1 is commonly introduced via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine, typically in an aprotic solvent like dichloromethane.

- The methyl ester at position 3 can be introduced via esterification reactions using methylating agents or by employing methyl-protected intermediates during synthesis.

Attachment of the Fluorinated Pyridinyl Substituent

- The 4-position substitution with the 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl group is generally achieved through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the availability of suitable halogenated pyridine precursors.

- The pyrrolidin-1-yl substituent on the pyridine ring is introduced either before or after coupling to the pyrrolidine core, often via nucleophilic substitution or amination.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Pyrrolidine ring synthesis | Organocatalysts or azomethine ylide cycloaddition | Control of trans stereochemistry essential |

| Esterification (tert-butyl) | tert-butyl chloroformate, triethylamine, DCM, 0–25°C | Mild conditions to avoid racemization |

| Esterification (methyl) | Methyl iodide or dimethyl sulfate, base, aprotic solvent | Protection of sensitive groups necessary |

| Pyridinyl substitution | Halogenated pyridine precursor, Pd catalyst, base, solvent | Cross-coupling or SNAr, temperature 50–100°C |

Research Findings and Data Summary

- Recent literature highlights the use of asymmetric organocatalysis to achieve high enantiomeric excess in pyrrolidine synthesis, but for racemic mixtures, simpler non-chiral methods suffice.

- The tert-butyl ester introduction via tert-butyl chloroformate is a standard and high-yielding method, widely used in both lab-scale and industrial synthesis.

- The fluorinated pyridine substitution requires careful selection of fluorinated pyridine precursors to maintain regioselectivity and avoid side reactions, with palladium-catalyzed cross-coupling showing superior yields and selectivity.

- The pyrrolidin-1-yl substituent on the pyridine ring is introduced using nucleophilic substitution under mild conditions to preserve the integrity of other functional groups.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Organocatalytic cycloaddition or azomethine ylide cycloaddition | Chiral catalysts or non-chiral bases, solvents like toluene or DCM | High stereoselectivity possible; racemic mixture by non-chiral methods |

| tert-Butyl ester introduction | Reaction with tert-butyl chloroformate | Triethylamine, dichloromethane, 0–25°C | High yield, mild conditions |

| Methyl ester introduction | Methylation with methyl iodide or esterification | Base (e.g., K2CO3), aprotic solvents | Moderate to high yield |

| Pyridinyl substitution | Pd-catalyzed cross-coupling or SNAr | Pd catalyst, base, fluorinated pyridine halide | Good regioselectivity, moderate to high yield |

| Pyrrolidin-1-yl substitution on pyridine | Nucleophilic aromatic substitution | Pyrrolidine, base, mild heating | Efficient substitution, preserves other groups |

Notes on Scale-Up and Industrial Considerations

- Industrial production may employ continuous flow reactors for better control of reaction parameters and improved yields.

- Optimization of temperature, pressure, and reagent concentration is critical to maximize purity and minimize side products.

- Use of automated synthesis platforms can enhance reproducibility and throughput for this multi-step synthesis.

Q & A

Q. What are the key structural features and molecular characteristics of this compound?

The compound has the molecular formula C₂₀H₂₈FN₃O₄ and a molecular weight of 393.45 g/mol . Its core structure includes:

- A trans-racemic pyrrolidine ring with 1,3-dicarboxylate groups (tert-butyl and methyl esters).

- A 2-fluoro-6-(pyrrolidin-1-yl)pyridine substituent at the 4-position of the pyrrolidine. Key characterization methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve absolute configuration (if single crystals are obtainable).

Q. What synthetic routes are reported for this compound?

Synthesis typically involves:

- Suzuki-Miyaura coupling to attach the pyridine moiety to the pyrrolidine core.

- Protection/deprotection strategies : The tert-butyl group is introduced via Boc-protection, while the methyl ester is formed via esterification .

- Racemic resolution : The trans configuration is achieved through controlled reaction conditions (e.g., steric hindrance during cyclization). Evidence from analogous compounds (e.g., tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine derivatives) suggests the use of continuous flow microreactors to enhance reaction efficiency and reduce byproducts .

Q. How is the compound’s purity and stability assessed in experimental settings?

- HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material) .

- Stability tests : Accelerated degradation studies under varying pH, temperature, and light exposure. For example, the tert-butyl group’s hydrolytic stability can be tested in acidic/basic conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra may arise from:

- Dynamic rotational isomerism in the pyrrolidine ring.

- Residual solvents or impurities from synthetic steps. Methodological solutions :

- Variable-temperature NMR to identify conformational exchange.

- Isotopic pattern analysis via HRMS to rule out impurities.

- Comparative analysis with structurally related compounds (e.g., HB523 series with tert-butyldimethylsilyloxy groups) .

Q. What strategies are effective for optimizing enantiomeric purity in racemic mixtures?

The trans-racemic nature complicates enantioselective synthesis. Advanced approaches include:

- Chiral stationary phase chromatography (e.g., using amylose or cellulose derivatives).

- Kinetic resolution with enantioselective catalysts (e.g., Ru-based complexes for asymmetric hydrogenation).

- Crystallization-induced asymmetric transformation (CIAT) to favor one enantiomer .

Q. How does the fluorine substituent influence the compound’s reactivity in further derivatization?

The 2-fluoro group on the pyridine ring:

- Electron-withdrawing effects : Modifies π-π stacking interactions in biological targets.

- Ortho-directing effects : Facilitates regioselective functionalization (e.g., nucleophilic aromatic substitution at the 4-position). Experimental validation:

- DFT calculations to predict reactive sites.

- Competitive reaction studies with non-fluorinated analogs .

Q. What computational methods are suitable for predicting biological interactions of this compound?

- Molecular docking : To simulate binding with targets like kinases or GPCRs (common for pyrrolidine-pyridine hybrids).

- MD simulations : Assess stability of ligand-target complexes over time.

- QSAR modeling : Relate substituent effects (e.g., fluorine, pyrrolidine) to bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

Discrepancies may stem from:

- Polymorphism : Different crystalline forms altering solubility.

- Hydration states : Anhydrous vs. hydrated forms. Resolution steps :

- Powder X-ray diffraction (PXRD) to identify polymorphs.

- Karl Fischer titration to quantify water content.

- Standardized solubility protocols (e.g., shake-flask method at 25°C) .

Methodological Tables

| Parameter | Details | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₈FN₃O₄ | |

| Molecular Weight | 393.45 g/mol | |

| Key Synthetic Step | Suzuki-Miyaura coupling | |

| Common Impurities | Unreacted pyridine intermediates | |

| Stability Assessment | HPLC purity >95%, hydrolytic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.